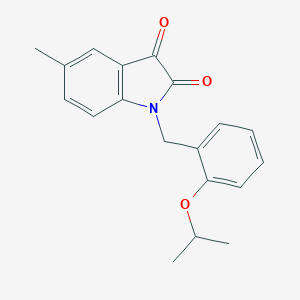

5-甲基-1-(3-(间甲苯氧基)丙基)吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

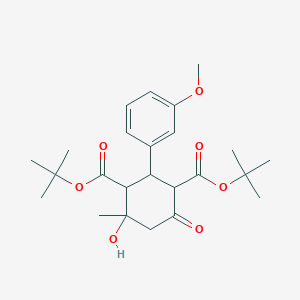

“5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” is a member of indoles . Indolines or dihydroindoles play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . The indoline structure exists in a huge number of natural products .

Synthesis Analysis

Indoline, also named 2,3-dihydroindole, whose structure consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring, is chemically named benzopyrrolidine . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . Considering the low stability of indoline, a protective group is usually attached to the nitrogen atom of the pyrrole ring .

Molecular Structure Analysis

The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .

Chemical Reactions Analysis

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Physical And Chemical Properties Analysis

The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures . Because the two rings are non-coplanar, it increases the water solubility and decreases the lipid solubility of the compounds .

科学研究应用

吲哚合成和分类

吲哚及其衍生物由于存在于生物碱和药物化合物中,因此在有机化学中具有基础性。Taber和Tirunahari(2011年)的一篇综述对吲哚合成方法进行了全面的分类,突出了吲哚在化学合成中的多功能性。该分类有助于理解适用于“5-甲基-1-(3-(间甲苯氧基)丙基)吲哚-2,3-二酮”等化合物的合成路线,可能指导新的合成方法的开发或发现具有显着生物活性的新化合物(Taber和Tirunahari,2011年)。

靛红衍生物和生物活性

靛红及其衍生物因其广泛的生物活性而受到认可,包括抗菌、抗癌、抗病毒和抗惊厥特性。Mathur和Nain(2014年)综述了靛红作为抗惊厥剂的合成,突出了靛红衍生物在药物化学中的潜力。鉴于结构相似,“5-甲基-1-(3-(间甲苯氧基)丙基)吲哚-2,3-二酮”可能表现出类似的药理特性,表明其在药物开发过程中的效用(Mathur和Nain,2014年)。

基于靛红的杂环化合物

Sadeghian和Bayat(2022年)专注于基于靛红的杂环化合物的合成,强调了靛红衍生物显着的合成多功能性和生物活性。这篇综述强调了基于靛红的化合物形成广泛的N-杂环的潜力,这可能与探索“5-甲基-1-(3-(间甲苯氧基)丙基)吲哚-2,3-二酮”在开发具有所需生物活性的新杂环化合物中的应用有关(Sadeghian和Bayat,2022年)。

作用机制

Target of Action

It is known that isoindoline derivatives, to which this compound belongs, have been found to interact with the human dopamine receptor d2 . This suggests that the compound may have a role in modulating neurological activity.

Mode of Action

Isoindoline derivatives have been shown to interact with the dopamine receptor d2 . This interaction could potentially lead to changes in neurological signaling and function.

Biochemical Pathways

Given the potential interaction with the dopamine receptor d2, it is plausible that the compound could influence dopaminergic signaling pathways .

Pharmacokinetics

Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters

Result of Action

Given the potential interaction with the dopamine receptor d2, it is plausible that the compound could influence neurological function .

未来方向

With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . This review focuses on the advantages of indoline compounds in development and synthesis of and for the use as anticancer drugs, antibacterial drugs, to treat cardiovascular diseases and as anti-inflammatory and analgesic drugs .

属性

IUPAC Name |

5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-5-3-6-15(11-13)23-10-4-9-20-17-8-7-14(2)12-16(17)18(21)19(20)22/h3,5-8,11-12H,4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPMGQXZUIRUGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)C)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321809 |

Source

|

| Record name | 5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807519 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione | |

CAS RN |

620931-60-4 |

Source

|

| Record name | 5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)